molecular formula C9H14F2N4O B1481021 2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2098091-84-8

2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1481021
CAS No.: 2098091-84-8
M. Wt: 232.23 g/mol
InChI Key: UUSXXRVHJNXRHO-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with an azido group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Azidation: The azido group is introduced through the reaction of an appropriate precursor with sodium azide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group can participate in substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

    Copper Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used in the preparation of complex molecules through various chemical reactions.

    Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.

Mechanism of Action

The mechanism of action of 2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients. The azido group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The presence of both the azido group and the difluoroethyl group in 2-Azido-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one makes it unique

Properties

IUPAC Name

2-azido-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4O/c1-9(10,11)7-3-2-4-15(6-7)8(16)5-13-14-12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXXRVHJNXRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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